molecular formula C6H12O3S B2682057 methyl 2-[(2-methoxyethyl)sulfanyl]acetate CAS No. 627902-35-6

methyl 2-[(2-methoxyethyl)sulfanyl]acetate

Cat. No.: B2682057
CAS No.: 627902-35-6
M. Wt: 164.22
InChI Key: RVVYOYXPUKCEMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-methoxyethyl)sulfanyl]acetate typically involves the reaction of 2-methoxyethanethiol with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxyethyl)sulfanyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-methoxyethyl)sulfanyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxyethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfanyl group can form bonds with electrophilic centers, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate
  • Methyl 2-[(2-propoxyethyl)sulfanyl]acetate
  • Methyl 2-[(2-butoxyethyl)sulfanyl]acetate

Uniqueness

Methyl 2-[(2-methoxyethyl)sulfanyl]acetate is unique due to its specific methoxyethyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2-methoxyethylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVYOYXPUKCEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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